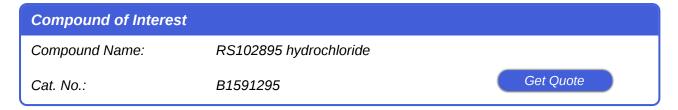


Application Notes and Protocols for Flow Cytometry Analysis with RS102895 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1][2][3][4] The ligand for CCR2, monocyte chemoattractant protein-1 (MCP-1 or CCL2), plays a crucial role in the pathogenesis of various inflammatory diseases, making the CCL2-CCR2 axis a significant target for therapeutic intervention.[5] RS102895 hydrochloride has been shown to effectively block MCP-1-stimulated calcium influx and chemotaxis.[1][4] This document provides detailed application notes and protocols for utilizing RS102895 hydrochloride in flow cytometry analysis to study its effects on immune cell populations, particularly monocytes.

Mechanism of Action

RS102895 hydrochloride is a non-peptide, small molecule antagonist that specifically targets the CCR2b isoform.[5] It competitively binds to the receptor, thereby inhibiting the downstream signaling cascade initiated by CCL2 binding. This blockade prevents the recruitment of monocytes and other CCR2-expressing cells to inflammatory sites. The inhibitory concentration (IC50) of RS102895 for human recombinant CCR2b is 0.36 μ M, demonstrating its high potency and selectivity over other chemokine receptors like CCR1 (IC50 = 17.8 μ M).[1]



Data Presentation

The following table summarizes quantitative data from a study investigating the in vivo effect of RS102895 on monocyte recruitment to vaccine-draining lymph nodes. This data demonstrates the dose-dependent inhibitory effect of RS102895 on inflammatory monocyte migration.

Table 1: Effect of RS102895 Hydrochloride on Inflammatory Monocyte Recruitment

Treatment Group	Time Point	Number of Inflammatory Monocytes (x 10^4)	Standard Error of the Mean (SEM)	Statistical Significance (p-value)
Vaccine Only (Control)	12 h	10.5	1.5	-
Vaccine + RS102895 (5 mg/kg)	12 h	4.2	0.8	< 0.05
Vaccine Only (Control)	24 h	18.2	2.1	-
Vaccine + RS102895 (5 mg/kg)	24 h	6.5	1.2	< 0.01

Data adapted from a study on the optimization of CCR2 antagonist dosing for vaccine immunity amplification. Inflammatory monocytes were quantified by flow cytometry in vaccine-draining lymph nodes.

Experimental Protocols

This section provides a detailed protocol for a flow cytometry-based assay to evaluate the inhibitory effect of **RS102895 hydrochloride** on monocyte migration.

Protocol: In Vitro Chemotaxis Assay using Flow Cytometry

Methodological & Application



Objective: To quantify the inhibition of monocyte chemotaxis towards a CCL2 gradient by **RS102895 hydrochloride**.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
- **RS102895 hydrochloride** (solubilized in DMSO)
- Recombinant Human CCL2/MCP-1
- Chemotaxis chamber (e.g., Boyden chamber with 5 μm pore size polycarbonate membrane)
- FACS buffer (PBS with 2% FBS and 0.01% sodium azide)
- Fluorochrome-conjugated antibodies against monocyte markers (e.g., anti-CD14, anti-CD16) and a CCR2 antibody.
- Flow cytometer

Procedure:

- Cell Preparation:
 - Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture a monocyte cell line.
 - Wash the cells with RPMI 1640 medium and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free RPMI 1640.
- RS102895 Hydrochloride Treatment:
 - \circ Prepare a stock solution of **RS102895 hydrochloride** in DMSO. Further dilute in serum-free RPMI 1640 to the desired final concentrations (e.g., 0.1, 1, 10, 100 μ M).
 - Incubate the cell suspension with the different concentrations of RS102895 hydrochloride or vehicle control (DMSO) for 30 minutes at 37°C.



• Chemotaxis Assay:

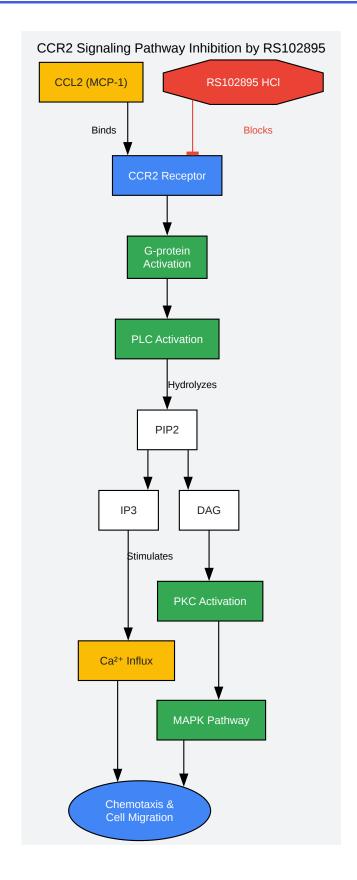
- Add recombinant human CCL2 (e.g., 50 ng/mL) to the lower wells of the chemotaxis chamber.
- Add the RS102895-treated or control cell suspension to the upper wells of the chamber.
- Incubate the chamber for 2-3 hours at 37°C in a 5% CO2 incubator.
- Cell Staining and Acquisition:
 - After incubation, carefully collect the cells that have migrated to the lower chamber.
 - Wash the cells with cold FACS buffer.
 - Stain the cells with fluorochrome-conjugated antibodies against monocyte markers (e.g., anti-CD14, anti-CD16) and CCR2 for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer to remove unbound antibodies.
 - Resuspend the cells in FACS buffer for flow cytometry analysis.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the monocyte population based on forward and side scatter, and then on the expression of CD14 and CD16.
 - Quantify the number of migrated monocytes in each condition (control vs. different concentrations of RS102895).
- Data Analysis:
 - Calculate the percentage of inhibition of migration for each concentration of RS102895 compared to the vehicle control.



 The results can be plotted as a dose-response curve to determine the IC50 of RS102895 for chemotaxis inhibition.

Visualizations Signaling Pathway



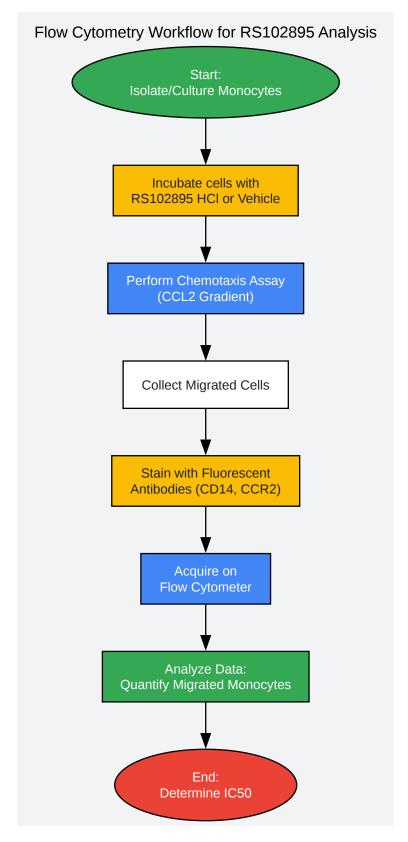


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Caption: Inhibition of the CCL2-CCR2 signaling cascade by RS102895 hydrochloride.



Experimental Workflow



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Caption: Experimental workflow for analyzing RS102895 efficacy using flow cytometry.

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